molecular formula C10H15NO2 B3022111 3-(2-Methoxyethoxy)-4-methylaniline CAS No. 1154942-83-2

3-(2-Methoxyethoxy)-4-methylaniline

Cat. No.: B3022111
CAS No.: 1154942-83-2
M. Wt: 181.23 g/mol
InChI Key: GKZWBQUSFWDHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyethoxy)-4-methylaniline, also known as MEEMA, is an organic compound belonging to the class of anilines. It is a white crystalline solid with a melting point of 119°C and is soluble in most organic solvents. MEEMA is a versatile molecule which has been used in a variety of scientific applications. Its unique properties make it an ideal candidate for use in laboratory experiments and studies.

Safety and Hazards

The safety data sheet for a related compound, (2-Methoxyethoxy)ethanol, indicates that it is a combustible liquid and is suspected of damaging the unborn child. It is toxic in contact with skin and causes serious eye irritation .

Future Directions

Functional polymers, including those related to “3-(2-Methoxyethoxy)-4-methylaniline”, have been an important field of research in recent years. With the development of controlled polymerization methods, block-copolymers of defined structures and properties could be obtained . The potential applications of these studies are applicable for biomedical applications such as drug delivery .

Properties

IUPAC Name

3-(2-methoxyethoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZWBQUSFWDHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

22.0 g of 3-hydroxy-4-methylaniline, 24.9 g of 2-bromoethyl methyl ether and 233 g of Cs2CO3 are dissolved in 570 ml of DMF and stirred at 40° C. for 8 h. 3 l of a 10% aqueous sodium hydrogencarbonate solution are added, and the mixture is extracted 6 times with 750 ml of EA each time and washed twice with 1 l of a 10% aqueous sodium hydrogencarbonate solution each time. It is dried over sodium sulfate and the solvent is removed in vacuo. 32.9 g of a yellow oil are obtained, which is employed further as such.
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22 g
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24.9 g
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233 g
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570 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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